molecular formula C9H6BrFN4 B8228283 6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine

6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine

Cat. No. B8228283
M. Wt: 269.07 g/mol
InChI Key: MCPCKCYTZUJYKK-UHFFFAOYSA-N
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Description

6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is a useful research compound. Its molecular formula is C9H6BrFN4 and its molecular weight is 269.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Anti-HIV and CDK2 Inhibition

  • Fluorine-substituted 1,2,4-triazinones, including compounds related to 6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine, have shown promise as anti-HIV-1 and CDK2 inhibitors. Certain compounds in this category demonstrated significant activity against HIV in MT-4 cells and exhibited notable CDK2 inhibition, suggesting potential applications in anti-HIV and anticancer therapies (Makki, Abdel-Rahman, & Khan, 2014).

Amination Studies and Structural Analysis

  • The process of amination of 1,2,4-triazines, which includes compounds like this compound, has been extensively studied. These studies contribute to the understanding of the chemical behavior and molecular structure of such compounds (Rykowski & Plas, 1982).

Antimicrobial Applications

  • New fluorinated amino-heterocyclic compounds bearing 1,2,4-triazin-3-yl moieties, which are structurally related to this compound, have been synthesized and evaluated as antimicrobial agents. Compounds containing both nitro and fluorine elements demonstrated high antimicrobial activity (Bawazir & Abdel-Rahman, 2018).

Luminescent Material Synthesis

  • The synthesis of luminescent covalent-organic polymers (COPs) using monomers that include triazine compounds, similar to this compound, has been explored. These COPs show potential for detecting explosives and small organic molecules due to their sensitivity and selectivity (Xiang & Cao, 2012).

properties

IUPAC Name

6-bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN4/c10-8-7(13-9(12)15-14-8)5-1-3-6(11)4-2-5/h1-4H,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPCKCYTZUJYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=NC(=N2)N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine (1.95 g, 49%) was prepared from 5-(4-fluorophenyl)-1,2,4-triazin-3-amine (2.8 g, 14.00 mmol) and N-bromosuccinimide (7.87 g, 44.00 mmol) according to the general procedure of Preparation 3.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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